molecular formula C22H22ClFN4O2 B4617046 {1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE

{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4617046
M. Wt: 428.9 g/mol
InChI Key: GLSIDUSGLIBTPA-UHFFFAOYSA-N
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Description

{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of pyrazole, piperazine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, {1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving inflammation or microbial infections .

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of {1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[1-[(3-chlorophenoxy)methyl]pyrazol-3-yl]-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O2/c23-18-5-3-6-19(14-18)30-16-28-9-8-21(25-28)22(29)27-12-10-26(11-13-27)15-17-4-1-2-7-20(17)24/h1-9,14H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSIDUSGLIBTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=NN(C=C3)COC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE
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{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE
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{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE
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{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE
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{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE
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{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE

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